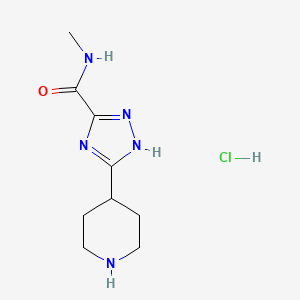

N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride

Description

Chemical Structure and Properties The compound N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride (CAS No. 2092317-85-4) is a triazole-carboxamide derivative with a piperidine substituent. Its molecular formula is C₉H₁₅N₅O·HCl, and it has a molecular weight of 209.25 g/mol (neutral form) . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

N-methyl-5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-12-7(13-14-8)6-2-4-11-5-3-6;/h6,11H,2-5H2,1H3,(H,10,15)(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRJZEFPMNZVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NNC(=N1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

Methylation: The methyl group is added through alkylation reactions, commonly using methyl iodide or dimethyl sulfate.

Formation of the Carboxamide Group: This step involves the reaction of the triazole derivative with an appropriate amine or ammonia under dehydrating conditions.

Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst, can modify the triazole ring or the piperidine moiety.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, oxidized or reduced forms of the original compound, and new compounds with modified functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide exhibits significant antimicrobial activity. For instance:

- Study on Antifungal Activity : A series of derivatives including this compound were tested against various fungal strains such as Candida albicans. The results demonstrated that some derivatives showed higher efficacy than standard antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Cytotoxicity Assay : In vitro studies have shown that N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride can induce cytotoxic effects on cancer cell lines. For example, it exhibited dose-dependent inhibition of cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment .

Antitubercular Activity

Another area of interest is its potential use against tuberculosis:

- In Vitro Evaluation : Compounds similar to N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Preliminary results suggest promising activity which warrants further investigation .

Case Study 1: Antifungal Efficacy

Objective : To evaluate the antifungal activity of N-methyl derivatives against clinical isolates.

Findings : The compound demonstrated potent antifungal activity against Candida species with MIC values significantly lower than those of traditional treatments.

Case Study 2: Anticancer Activity Assessment

Objective : To assess the cytotoxic effects on various cancer cell lines.

Findings : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Mechanism of Action

The mechanism of action of N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperidine moiety enhances its binding affinity and specificity, while the carboxamide group contributes to its stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazole-Piperidine Family

The compound shares structural motifs with several triazole- and piperidine-containing derivatives. Below is a comparative analysis:

Key Observations :

Triazole Core Variations :

- The target compound features a carboxamide group at position 5 of the triazole ring, while 1-(piperidin-4-yl)-3-(propan-2-yl)-1H-1,2,4-triazol-5-ol hydrochloride replaces this with a hydroxyl group. This substitution likely alters polarity and hydrogen-bonding capacity .

- Methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride has a simpler structure with a methylamine side chain, reducing steric bulk compared to the target compound .

Piperidine Modifications :

- Both the target compound and Naratriptan hydrochloride incorporate a methyl-piperidine group. However, Naratriptan’s indole-sulfonamide structure confers selectivity for 5-HT₁B/1D receptors, suggesting divergent pharmacological applications .

Physicochemical Properties :

- The molecular weight of the target compound (209.25 g/mol) is lower than Naratriptan (371.92 g/mol), primarily due to the absence of an indole-ethanesulfonamide moiety .

- The hydroxyl and isopropyl groups in 1-(piperidin-4-yl)-3-(propan-2-yl)-1H-1,2,4-triazol-5-ol hydrochloride may increase hydrophilicity compared to the carboxamide group in the target compound .

Functional Group Impact on Bioactivity

- Carboxamide vs. Sulfonamide : The carboxamide group in the target compound may engage in hydrogen bonding similar to Naratriptan’s sulfonamide, but with reduced acidity (pKa differences) .

- Piperidine Positioning : The piperidine ring’s placement in the triazole scaffold could influence receptor binding kinetics, analogous to Naratriptan’s piperidine-indole interaction with serotonin receptors .

Biological Activity

N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

- Molecular Formula : CHClNO

- Molecular Weight : 245.71 g/mol

- CAS Number : 2126162-46-5

The biological activity of N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and microbial resistance. The triazole ring structure is known for its role in inhibiting fungal growth and has been implicated in anti-cancer activity through the modulation of signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures can exhibit significant anticancer properties. For instance, triazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:

- Case Study : A study evaluated the effects of triazole derivatives on breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce morphological changes and enhance caspase-3 activity, suggesting a mechanism for apoptosis induction at concentrations as low as 1.0 μM .

Antimicrobial Properties

N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride has been studied for its antimicrobial properties as well. The triazole moiety is known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes:

- Study Findings : Compounds similar to N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole have demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Enzyme inhibition plays a critical role in regulating various biochemical pathways involved in disease progression:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step processes, such as condensation of substituted pyrazole or triazole intermediates with piperidine derivatives. For example, analogs with similar scaffolds (e.g., 1,5-diarylpyrazole cores) are synthesized via nucleophilic substitution or cyclization reactions under inert atmospheres. Key factors include temperature control (e.g., 80–120°C for cyclization) and stoichiometric ratios of reagents like carbodiimides for amide bond formation .

- Optimization : Yield improvements (≥70%) are achieved by using polar aprotic solvents (DMF, DMSO) and catalytic bases (K₂CO₃, NaH). Impurity profiles should be monitored via HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Elemental analysis (≤±0.4% deviation) and reverse-phase HPLC (≥95% purity) .

- Structural Confirmation : ¹H/¹³C NMR for piperidine and triazole proton environments; HRMS for molecular ion ([M+H]⁺) matching theoretical mass (±2 ppm). IR spectroscopy verifies carboxamide C=O stretching (~1650 cm⁻¹) .

Q. What preliminary bioactivity screening models are suitable for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at 1–100 μM concentrations.

- Receptor Binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2, given structural similarity to anandamide analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl group substitution) affect target selectivity and potency?

- SAR Insights :

- Piperidine Modifications : Fluorination at the piperidine 4-position enhances metabolic stability by reducing CYP450 oxidation. Methyl groups on the triazole ring increase lipophilicity, improving blood-brain barrier penetration .

- Case Study : Fluorinated analogs (e.g., 4-[5-(trifluoromethyl)benzotriazol-1-yl]piperidine hydrochloride) show 10-fold higher affinity for GABA receptors compared to non-fluorinated derivatives .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Troubleshooting Framework :

Assay Validation : Confirm receptor expression levels in cell lines (e.g., HEK293 vs. primary neurons).

Pharmacokinetic Factors : Assess compound stability in assay media (e.g., serum protein binding) via LC-MS .

Negative Controls : Use known inhibitors (e.g., SR141716 for cannabinoid receptors) to validate assay conditions .

Q. What strategies mitigate off-target effects in in vivo studies?

- Approaches :

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance selectivity.

- Dose Escalation : Perform toxicity screens in zebrafish or rodent models to identify LD₅₀ and therapeutic indices .

Q. How does the compound’s stability vary under physiological pH and temperature conditions?

- Degradation Studies :

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hours; monitor degradation via UPLC. Triazole rings are stable under acidic conditions, but piperidine N-oxide formation occurs at pH > 8 .

- Thermal Stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis; TGA/DSC analysis confirms decomposition thresholds (~200°C) .

Methodological Resources

- Synthesis Protocols : Multi-step organic synthesis with Schlenk techniques for air-sensitive intermediates .

- Analytical Standards : Use USP-grade solvents and certified reference materials for calibration .

- Data Reprodubility : Pre-register experimental parameters (e.g., solvent lot numbers, humidity levels) in open-access repositories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.